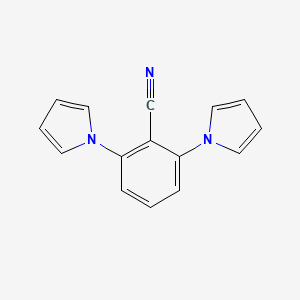

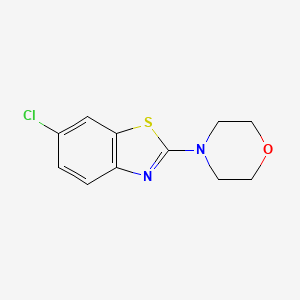

2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-di(1H-pyrrol-1-yl)benzenecarbonitrile are not detailed in the retrieved sources, related compounds have been studied. For example, copper(II) complexes of functionalized 2,2’:6’,2’'-terpyridines and 2,6-di(thiazol-2-yl)pyridine have been synthesized by a reaction between copper(II) chloride and the corresponding ligand .Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

2,6-bis(1H-pyrrol-1-yl)benzonitrile exhibits intriguing properties that make it suitable for organic electronic devices. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting nature and π-conjugated structure contribute to efficient charge transport and light emission .

Molecular Sensors and Detectors

The compound’s unique structure allows it to act as a molecular sensor or detector. It can selectively bind to specific analytes, leading to changes in fluorescence, conductivity, or other measurable properties. Researchers have investigated its potential in detecting metal ions, small molecules, and biological species .

Supramolecular Chemistry and Self-Assembly

2,6-bis(1H-pyrrol-1-yl)benzonitrile participates in supramolecular chemistry due to its ability to form hydrogen bonds and π-π stacking interactions. Scientists have explored its self-assembly behavior in various solvents, leading to the creation of functional nanostructures and coordination complexes .

Materials for Liquid Crystals and Liquid Crystal Displays (LCDs)

The compound’s rigid core and extended π-conjugation make it a promising building block for liquid crystal materials. Researchers have synthesized derivatives of 2,6-bis(1H-pyrrol-1-yl)benzonitrile to develop liquid crystal phases with tailored properties. These materials find applications in LCDs, displays, and electro-optical devices .

Anticancer Agents and Medicinal Chemistry

While not as extensively explored, some studies have investigated the potential anticancer activity of 2,6-bis(1H-pyrrol-1-yl)benzonitrile derivatives. Researchers have modified its structure to enhance cytotoxicity against cancer cells. Further investigations are needed to fully understand its mechanism of action and optimize its therapeutic potential .

Photophysical Studies and Luminescent Materials

The compound’s absorption and emission properties have attracted attention for photophysical studies. Researchers have examined its fluorescence behavior in different solvents and environments. Additionally, it serves as a luminescent material, contributing to the development of novel fluorescent probes and imaging agents .

Propiedades

IUPAC Name |

2,6-di(pyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXFAGQPMMQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

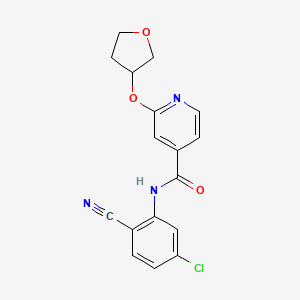

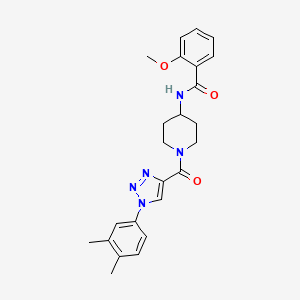

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

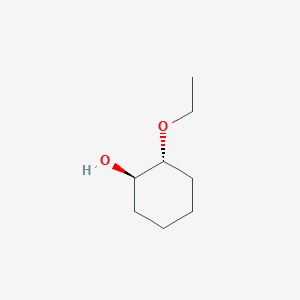

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)

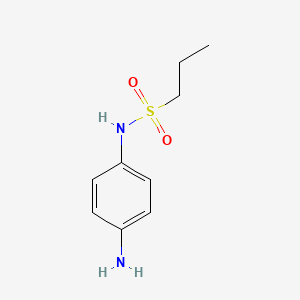

![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

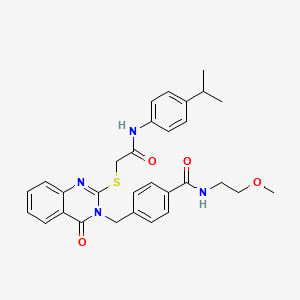

![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)

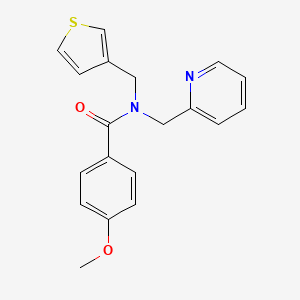

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)